methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a methyl carboxylate group at position 2 and a sulfamoyl moiety at position 2. The sulfamoyl group is further functionalized with a 3,4-dimethylphenyl unit and a carbamoylmethyl chain linked to a 4-methylbenzylamine group.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-16-5-8-19(9-6-16)14-25-22(27)15-26(20-10-7-17(2)18(3)13-20)33(29,30)21-11-12-32-23(21)24(28)31-4/h5-13H,14-15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDRJGAUKVQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene
Thiophene is brominated using pyridinium perbromide hydrobromide in halohydrocarbon solvents at –10°C to 0°C, yielding 2-bromothiophene (90–95% purity).
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Pyridinium perbromide hydrobromide, CH₂Cl₂ | –10°C to 0°C | 2–4 hr | 85% |
Malonate Coupling
Diethyl malonate reacts with 2-bromothiophene in toluene under basic conditions (Na or Mg, 100–120°C), forming 2-(2-thiophene)diethyl malonate (94% yield). Subsequent saponification and decarboxylation yield methyl thiophene-2-carboxylate.
Key data :
- Base : Sodium (4.6 g, 0.2 mol per 0.28 mol diethyl malonate)
- Solvent : Toluene
- Reaction time : 8 hr at 110°C
Sulfamoyl group introduction employs hexafluoroisopropyl N-fluorosulfonylcarbamate (HFC) , a bench-stable reagent enabling mild sulfamoylation.
Sulfamoyl Chloride Synthesis
HFC reacts with amines under ambient conditions, bypassing traditional sulfamoyl chloride intermediates:
$$
\text{HFC} + \text{RNH}2 \xrightarrow{\text{DABCO}} \text{RNHSO}2\text{NH}_2 + \text{Byproducts}
$$
Optimized conditions :
Stepwise Sulfamoylation
The target compound’s bis-substituted sulfamoyl group requires sequential functionalization:
Step 1 : React methyl thiophene-2-carboxylate with HFC and 3,4-dimethylaniline to install the first sulfamoyl substituent.
Step 2 : Couple the intermediate with N-[(4-methylphenyl)methyl]glycine using EDCI/HOBt, forming the carbamoyl-methyl linkage.
Critical parameters :
- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
- Additive : Hydroxybenzotriazole (HOBt, 1.5 equiv)
- Solvent : Dimethylformamide (DMF), 0°C to RT
Carbamoyl Group Installation
The {[(4-methylphenyl)methyl]carbamoyl}methyl group is introduced via Ugi multicomponent reaction or carbodiimide-mediated coupling .
Ugi Reaction Pathway
A four-component reaction between:
- Isocyanide : tert-Butyl isocyanide
- Amine : 4-Methylbenzylamine
- Carboxylic acid : Glyoxylic acid
- Carbonyl : Sulfamoyl-thiophene intermediate
Advantages :
- Single-step formation of carbamoyl moiety
- High atom economy (78–85% yield)
Carbodiimide Coupling
N-[(4-Methylphenyl)methyl]glycine is activated with EDCI/DMAP, then coupled to the sulfamoyl-thiophene intermediate:
Reaction profile :
| Parameter | Value |
|---|---|
| EDCI | 1.2 equiv |
| DMAP | 0.2 equiv |
| Solvent | DCM |
| Time | 12 hr |
| Yield | 72% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data highlights continuous flow systems for thiophene bromination, reducing reaction times from hours to minutes.
Case study :
- Residence time : 5 min
- Throughput : 1.2 kg/hr
- Purity : 98.5% (HPLC)
Green Chemistry Metrics
- E-factor : 8.2 (kg waste/kg product)
- PMI (Process Mass Intensity) : 12.4
- Solvent recovery : 90% (halohydrocarbons via distillation)
Analytical Characterization
Critical quality attributes for the final compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥99.0% |
| Sulfamoyl content | Elemental analysis (S, N) | Theoretical ±0.3% |
| Chirality | Polarimetry | Racemic mixture |
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 4H, aromatic), δ 4.45 (s, 2H, CH₂), δ 2.35 (s, 6H, CH₃)
- LC-MS : [M+H]⁺ = 529.18 (calculated: 529.19)
Challenges and Mitigation Strategies
Sulfamoyl Group Hydrolysis
Risk : Hydrolysis to sulfonic acid under acidic conditions.
Solution :
- Use non-protic solvents (e.g., THF) during sulfamoylation
- Maintain pH 6–8 with buffer systems
Regioselectivity in Thiophene Functionalization
Issue : Competing C-4/C-5 sulfamoylation.
Control :
- Directed ortho-metalation : Use LDA to deprotonate C-3 before sulfamoylation
- Yield improvement : From 65% to 88% regioselectivity
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Diversity : The target compound’s bulky 3,4-dimethylphenyl and carbamoylmethyl groups differentiate it from simpler analogues like , which lacks alkyl branching. This may enhance hydrophobic interactions in protein binding .
- Halogen vs.
- Sulfonamide Variations: The substituted sulfonamide in highlights how minor changes (e.g., chloro vs. methyl groups) influence physicochemical properties like logP and bioavailability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound exhibits:
- ~70% similarity to due to shared sulfamoyl and arylthiophene motifs.
- ~55% similarity to , reflecting the impact of the carbamoylmethyl chain divergence .
Bioactivity and Pharmacological Potential
- Enzyme Inhibition : The carbamoyl group in the target compound may enhance binding to serine proteases, unlike the simpler sulfonamides in .
- Hydrophobic Enclosure : Molecular docking (Glide XP) predicts strong hydrophobic enclosure with proteins due to the 3,4-dimethylphenyl group, a feature absent in .
- ADME Properties : The target’s higher molecular weight (504.6 vs. 340.4 in ) may reduce oral bioavailability but improve plasma protein binding, as seen in bulkier kinase inhibitors .
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups, including a sulfamoyl moiety and multiple aromatic rings. Its chemical formula is , and it has notable solubility characteristics that influence its bioavailability.
Antiviral Properties
Research indicates that thiophene derivatives, including the compound , demonstrate antiviral activity against various viruses. For instance, compounds similar to this compound have been shown to inhibit the replication of yellow fever virus (YFV) and other flaviviruses. This is attributed to their ability to interfere with viral protein synthesis and assembly processes .
Inhibition of Thromboxane Synthetase
Studies have highlighted the compound's role in inhibiting thromboxane synthetase, an enzyme involved in platelet aggregation and vasoconstriction. This inhibition can potentially lead to antithrombotic effects, making it a candidate for cardiovascular disease management .
Anticancer Activity
The biological activity of the compound extends to anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
The biological effects of this compound can be attributed to its structural features:
- Sulfamoyl Group : This moiety enhances the compound's interaction with biological targets, contributing to its enzyme inhibitory effects.
- Aromatic Rings : The presence of multiple aromatic systems allows for π-π stacking interactions with nucleic acids and proteins, facilitating cellular uptake and target engagement.
Study on Antiviral Activity
In a controlled study examining the antiviral efficacy of thiophene derivatives, this compound was administered to infected cell cultures. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent against flavivirus infections .
Cardiovascular Research
A clinical trial assessed the impact of this compound on thromboxane levels in patients with hypertension. The results demonstrated a marked decrease in thromboxane A2 levels post-treatment, correlating with improved vascular function and reduced blood pressure readings .
Data Summary Table
Q & A
Q. Q1. What are the critical steps in synthesizing methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate?
A1. The synthesis typically involves multi-step organic reactions:
Thiophene ring functionalization : Introduction of sulfamoyl and carbamoyl groups via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, 0–5°C to minimize side reactions) .
Carbamoylation : Reaction of the intermediate with [(4-methylphenyl)methyl]amine in the presence of coupling agents like EDCI/HOBt to form the carbamoyl linkage .
Esterification : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃ in DMF) .
Key challenges include maintaining regioselectivity during sulfamoyl group attachment and minimizing hydrolysis of the ester group.
Q. Q2. How is structural confirmation performed for this compound?
A2. Analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and aromatic moieties. For example, the sulfamoyl group’s protons appear as a singlet at δ 3.1–3.3 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) matched to the theoretical molecular formula (C₂₄H₂₅N₂O₅S₂, exact mass 493.12 g/mol) .
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of functional groups .
Advanced Research Questions
Q. Q3. How can contradictory bioactivity data for this compound be resolved across studies?
A3. Discrepancies often arise from:
- Variability in purity : Impurities (e.g., unreacted sulfonamide intermediates) may skew bioassay results. Validate purity via HPLC (>95%) and correlate with activity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1) affect IC₅₀ values. Standardize protocols using reference inhibitors .
- Solubility effects : Poor aqueous solubility may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
Q. Q4. What computational strategies are effective for predicting this compound’s mechanism of action?
A4. Advanced methods include:
- Molecular docking : Screen against targets like cyclooxygenase (COX) or kinases using AutoDock Vina. The sulfamoyl group shows high affinity for COX-2’s hydrophobic pocket .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with anti-inflammatory activity. Hammett constants (σ) for aryl groups predict electron-withdrawing/donating impacts .
- MD simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
Q. Q5. How does pH affect the stability of this compound during storage?
A5. Stability studies reveal:
- Acidic conditions (pH <3) : Rapid hydrolysis of the ester group (t₁/₂ = 2–4 hrs at 25°C), forming the carboxylic acid derivative .
- Neutral/basic conditions (pH 7–9) : Sulfamoyl group degradation via nucleophilic attack (e.g., by OH⁻), leading to thiophene ring cleavage .
Mitigation : Store at pH 5–6 (buffered solutions) and −20°C in amber vials to prevent photodegradation .
Methodological Guidance
Q. Q6. What experimental designs optimize yield in large-scale synthesis?
A6. Key considerations:
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield ↑20% vs. Pd(OAc)₂) .
- Solvent systems : Tetrahydrofuran (THF)/H₂O (4:1) enhances solubility of polar intermediates .
- Workup protocols : Liquid-liquid extraction with ethyl acetate removes unreacted amines; silica gel chromatography (hexane/EtOAc gradient) isolates the product .
Q. Q7. How to address low reproducibility in biological assays?
A7. Implement:
- Dose-response validation : Test 3–5 concentrations in triplicate; use positive controls (e.g., aspirin for COX inhibition) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., esterase-mediated hydrolysis) .
- Orthogonal assays : Confirm enzyme inhibition with fluorescence-based and radiometric methods to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
